m-PEG7-Tos

Overview

Description

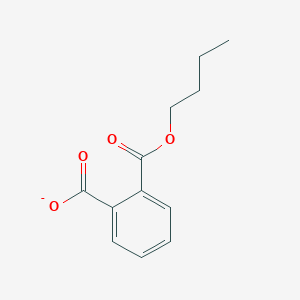

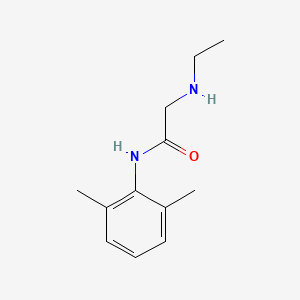

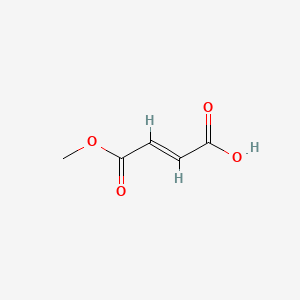

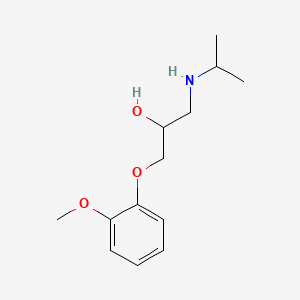

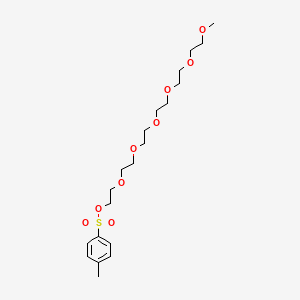

M-PEG7-Tos is a PEG linker containing a tosyl group . The hydrophilic PEG spacer increases solubility in aqueous media . The tosyl group is a very good leaving group for nucleophilic substitution reactions .

Synthesis Analysis

This compound is a polyethylene glycol (PEG)-based PROTAC linker and can be used in the synthesis of a series of PROTACs .Molecular Structure Analysis

The molecular formula of this compound is C20H34O9S . Its molecular weight is 494.59600 . The InChI Key is ZTSLDMCZJSLHRN-UHFFFAOYSA-N .Chemical Reactions Analysis

The tosyl group in this compound is a very good leaving group for nucleophilic substitution reactions .Scientific Research Applications

Enhancing Drug and Gene Delivery Efficiency

m-PEG7-Tos, as a derivative of polyethylene glycol (PEG), is utilized in the field of nanoparticle-based drug and gene delivery. Coating nanoparticles with PEG (PEGylation) improves their systemic circulation time, decreases immunogenicity, and enhances delivery efficiency to target cells and tissues. This coating technique helps in overcoming biological barriers to efficient drug and gene delivery, which is critical for various modes of administration including gastrointestinal and ocular. The effectiveness of PEG surface coating is determined by several factors such as PEG molecular weight, surface density, and nanoparticle core properties (Suk et al., 2016).

Bioconjugation and Improved Biopharmaceutical Properties

PEGylation is also applied to peptides and proteins to shield antigenic and immunogenic epitopes, prevent receptor-mediated uptake by the reticuloendothelial system, and avoid degradation by proteolytic enzymes. This process increases the polypeptide's apparent size, altering its biodistribution and reducing renal filtration. The incorporation of various functional groups into PEG is crucial for attaching it to peptides or proteins, enhancing their therapeutic potential (Roberts et al., 2002).

Modifying Biotechnological and Therapeutic Proteins

Chemical modification of proteins with PEG or its derivatives tailors molecular properties for specific applications, eliminating disadvantageous properties or adding new functions. PEGylated therapeutic protein complexes exhibit reduced immunoreactivity, prolonged clearance times, and improved biostability. Moreover, PEG modification can enhance enzyme solubility and activity in organic solvents, extending their application in organic synthesis and biotransformation processes (Inada et al., 1995).

Addressing PEG Immunogenicity in Drug Delivery

Despite the widespread use of PEG in bioconjugation and nanomedicine, the formation of anti-PEG antibodies in patients has been recognized, leading to potential drug efficacy reduction and adverse effects. The development of alternative polymers to PEG aims to overcome these limitations while maintaining or improving the benefits of PEGylation in enhancing drug efficacy and circulation time (Thai Thanh Hoang Thi et al., 2020).

Mechanism of Action

Target of Action

m-PEG7-Tos is a PEG-based PROTAC linker . The primary targets of this compound are the E3 ubiquitin ligase and the target protein . The E3 ubiquitin ligase is an enzyme that catalyzes the transfer of ubiquitin to a substrate protein, marking it for degradation. The target protein is the specific protein that the PROTAC molecule is designed to degrade .

Mode of Action

This compound, as a PROTAC linker, connects two different ligands: one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . This allows the PROTAC molecule to form a ternary complex with the E3 ligase and the target protein. The formation of this complex leads to the ubiquitination of the target protein, marking it for degradation by the proteasome .

Biochemical Pathways

The key biochemical pathway involved in the action of this compound is the ubiquitin-proteasome system . This system is responsible for the degradation of proteins within the cell. The ubiquitin-proteasome system selectively degrades proteins that have been marked with ubiquitin, a small protein that acts as a “tag” for degradation .

Pharmacokinetics

As a peg-based compound, this compound is expected to have good solubility in aqueous media , which could potentially enhance its bioavailability.

Result of Action

The primary result of the action of this compound is the selective degradation of target proteins . By forming a ternary complex with the E3 ligase and the target protein, this compound facilitates the ubiquitination and subsequent degradation of the target protein .

Action Environment

The action of this compound, like other PROTACs, takes place intracellularly, leveraging the cell’s own ubiquitin-proteasome system . The efficacy and stability of this compound could potentially be influenced by various environmental factors within the cell, such as the presence and activity of the E3 ligase and the proteasome, the concentration of the target protein, and other cellular conditions.

Safety and Hazards

In case of skin contact with m-PEG7-Tos, it is advised to immediately wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . If irritation persists, seek medical attention . In the event of a fire involving this compound, use dry powder or carbon dioxide extinguishers .

Future Directions

Biochemical Analysis

Biochemical Properties

m-PEG7-Tos plays a crucial role in biochemical reactions as a linker in PROTAC synthesis. It interacts with various enzymes, proteins, and other biomolecules to facilitate the targeted degradation of specific proteins. The compound contains a tosyl group, which is a good leaving group for nucleophilic substitution reactions, making it an effective linker in the formation of PROTACs . This compound interacts with E3 ubiquitin ligases and target proteins, forming a ternary complex that brings the target protein in proximity to the ubiquitin ligase, leading to its ubiquitination and subsequent degradation by the proteasome .

Cellular Effects

This compound influences various cellular processes by enabling the selective degradation of target proteins. This degradation can impact cell signaling pathways, gene expression, and cellular metabolism. For example, the degradation of oncogenic proteins can inhibit cancer cell proliferation and induce apoptosis. This compound, as part of a PROTAC molecule, can modulate cell function by altering the levels of specific proteins involved in critical cellular pathways .

Molecular Mechanism

The molecular mechanism of action of this compound involves its role as a linker in PROTACs. The compound facilitates the formation of a ternary complex between the target protein and an E3 ubiquitin ligase. This complex formation is driven by the binding interactions between the ligands attached to this compound and their respective targets. Once the complex is formed, the target protein is ubiquitinated and subsequently degraded by the proteasome. This process effectively reduces the levels of the target protein, thereby exerting its therapeutic effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is stable under recommended storage conditions, but its activity may decrease over extended periods or under suboptimal conditions . Long-term exposure to this compound in in vitro or in vivo studies can lead to sustained degradation of target proteins, resulting in prolonged therapeutic effects .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At lower doses, the compound can effectively induce the degradation of target proteins without causing significant toxicity. At higher doses, this compound may exhibit toxic or adverse effects, including off-target protein degradation and potential cytotoxicity . It is essential to determine the optimal dosage to achieve the desired therapeutic effects while minimizing adverse outcomes.

Metabolic Pathways

This compound is involved in metabolic pathways related to the ubiquitin-proteasome system. The compound interacts with enzymes and cofactors that facilitate the ubiquitination and degradation of target proteins. These interactions can affect metabolic flux and metabolite levels within the cell. By modulating the levels of specific proteins, this compound can influence various metabolic pathways and cellular processes .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its hydrophilic PEG spacer, which enhances its solubility in aqueous media. The compound can be transported across cell membranes and distributed within different cellular compartments. This compound may interact with transporters or binding proteins that facilitate its localization and accumulation in specific tissues .

Subcellular Localization

This compound is localized within specific subcellular compartments, where it exerts its activity as part of a PROTAC molecule. The compound may be directed to particular organelles or compartments through targeting signals or post-translational modifications. This subcellular localization is crucial for its function in facilitating the degradation of target proteins and modulating cellular processes .

properties

IUPAC Name |

2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H34O9S/c1-19-3-5-20(6-4-19)30(21,22)29-18-17-28-16-15-27-14-13-26-12-11-25-10-9-24-8-7-23-2/h3-6H,7-18H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IULJXDNZSJIPDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOCCOCCOCCOC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H34O9S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

450.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.